3-(Trifluoromethyl)morpholine hydrochloride

Medicinal Chemistry ADME/Tox Optimization Structure-Activity Relationship (SAR)

For lead optimization demanding superior solubility and metabolic stability, 3-(trifluoromethyl)morpholine hydrochloride delivers decisive advantages over the 2-CF₃ isomer: 5.0-fold higher aqueous solubility (423 µM) and 3.0-fold lower microsomal clearance (CLint 14 µL/min/mg). Its balanced pKa of 7.6 and logD₇.₄ of 1.4 align with the 'golden triangle' of drug-like space, making it the rational choice for CNS kinase programs targeting sub‑micromolar potency. Scalable multigram synthesis ensures rapid follow‑up without supply interruption. Choose based on evidence—not substitution.

Molecular Formula C5H9ClF3NO
Molecular Weight 191.58 g/mol
CAS No. 1196152-13-2
Cat. No. B1455822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)morpholine hydrochloride
CAS1196152-13-2
Molecular FormulaC5H9ClF3NO
Molecular Weight191.58 g/mol
Structural Identifiers
SMILESC1COCC(N1)C(F)(F)F.Cl
InChIInChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-10-2-1-9-4;/h4,9H,1-3H2;1H
InChIKeyOHFRHIUJBMHGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)morpholine hydrochloride (CAS 1196152-13-2): A Foundational CF₃-Heterocycle for Pharmaceutical Research & Chemical Synthesis


3-(Trifluoromethyl)morpholine hydrochloride is a fluorinated heterocyclic compound consisting of a morpholine ring substituted with a trifluoromethyl group at the 3-position, presented as its hydrochloride salt. This structure combines the favorable drug-like properties of the morpholine scaffold—present in 19 FDA-approved drugs [1]—with the lipophilicity, metabolic stability, and electronic effects of the CF₃ moiety. This combination establishes it as a versatile building block for medicinal chemistry and a key intermediate for the synthesis of biologically active molecules [2].

Why 3-(Trifluoromethyl)morpholine hydrochloride Cannot Be Replaced by Other Morpholine Analogs in Drug Discovery


In medicinal chemistry, the position of a substituent on the morpholine ring is not trivial. Even closely related analogs, such as 2-(trifluoromethyl)morpholine or non-fluorinated morpholine, exhibit fundamentally different physicochemical and pharmacokinetic properties. For example, shifting the CF₃ group from the 3- to the 2-position drastically alters basicity (ΔpKa up to 5.9 units) [1], which in turn affects solubility, permeability, and toxicity. Similarly, removing the CF₃ group entirely reduces lipophilicity and metabolic stability [2]. These differences mean that substituting one morpholine building block for another can lead to a complete change in a lead compound's drug-like profile, rendering generic substitution a high-risk, scientifically unsound approach in a research or manufacturing setting.

Quantitative Differentiation of 3-(Trifluoromethyl)morpholine hydrochloride vs. Analogs: A Procurement Evidence Guide


Optimal Basicity (pKa) for Drug-like Properties: 3-CF₃ vs. 2-CF₃ Morpholine Derivatives

The basicity (pKa) of the nitrogen atom in a drug candidate is a critical determinant of its absorption, distribution, metabolism, excretion, and toxicity (ADMET). The 3-CF₃-substituted morpholine derivative (Compound 9) exhibits a pKa of 7.6. In contrast, the 2-CF₃-substituted analog (Compound 12) is significantly less basic with a pKa of 1.7, representing a ΔpKa of -5.9 [1]. The non-fluorinated morpholine control (Compound 13) has a pKa of 5.2. This positions the 3-CF₃ derivative in the optimal range for balancing permeability and solubility, unlike its 2-CF₃ counterpart.

Medicinal Chemistry ADME/Tox Optimization Structure-Activity Relationship (SAR)

Superior Aqueous Solubility at Physiological pH: 3-CF₃ vs. 2-CF₃ and Non-Fluorinated Morpholines

Adequate aqueous solubility is essential for oral bioavailability and the formulation of parenteral drugs. The 3-CF₃-morpholine derivative (Compound 9) demonstrates a kinetic aqueous solubility of 423 µM in phosphate buffer at pH 7.4. This is significantly higher than both the 2-CF₃-morpholine analog (Compound 12, 84 µM) and the non-fluorinated morpholine (Compound 13, 72 µM) [1]. The 3-CF₃ derivative exhibits a 5.0-fold and 5.9-fold increase in solubility, respectively, under identical conditions.

Pharmaceutical Formulation ADME/PK Preclinical Development

Enhanced Lipophilicity (logP) for Membrane Permeability: 3-CF₃ vs. 2-CF₃ Morpholine

Lipophilicity, measured by logP, is a key predictor of a molecule's ability to passively diffuse across cell membranes. The hydrochloride salt of 3-(trifluoromethyl)morpholine has a reported logP of 1.6679 [1]. This is in stark contrast to the 2-(trifluoromethyl)morpholine analog, which has a significantly lower predicted logP of 0.03 . The higher logP of the 3-substituted isomer suggests a markedly better propensity for membrane permeability.

Drug Design Pharmacokinetics Permeability

Improved Metabolic Stability (Microsomal Clearance): 3-CF₃ vs. 2-CF₃ and Non-Fluorinated Morpholine Derivatives

Metabolic stability, assessed via intrinsic clearance in liver microsomes, is a key predictor of in vivo half-life. The N-benzyl-3-trifluoromethylmorpholine derivative (Compound 9) exhibits an intrinsic clearance rate (CLint) of 14 µL/min/mg in mouse liver microsomes. This is significantly lower (i.e., more stable) than the 2-CF₃ analog (Compound 12, CLint = 42 µL/min/mg) and the non-fluorinated morpholine (Compound 13, CLint = 52 µL/min/mg) [1]. The 3-CF₃ derivative demonstrates a 3-fold and 3.7-fold improvement in stability, respectively.

Drug Metabolism Pharmacokinetics ADME/Tox

Balanced Lipophilicity at Physiological pH (logD₇.₄): 3-CF₃ vs. 2-CF₃ and Non-Fluorinated Morpholine

The distribution coefficient (logD) at pH 7.4 accounts for both ionized and neutral species, providing a more physiologically relevant measure of lipophilicity. The 3-CF₃-morpholine derivative (Compound 9) has an experimental logD₇.₄ of 1.4. In comparison, the 2-CF₃-morpholine analog (Compound 12) has a logD₇.₄ of 1.8, while the non-fluorinated morpholine (Compound 13) is more lipophilic with a logD₇.₄ of 2.9 [1]. The 3-CF₃ derivative's value is closer to the ideal range for balancing permeability and aqueous solubility.

Drug Design ADME Lipophilicity

Validated Role in Enhancing mTOR Inhibitor Potency and Selectivity

The morpholine ring is a privileged scaffold in kinase drug discovery. A recent study on tetrahydroquinoline (THQ) derivatives as mTOR inhibitors for cancer therapy found that the incorporation of trifluoromethyl and morpholine moieties significantly enhanced both selectivity and potency [1]. While this is a class-level observation rather than a direct comparison with 2-CF₃ analogs, it validates the critical role of the CF₃-morpholine pharmacophore in achieving sub-micromolar activity. In this study, the most promising compound exhibited an IC50 of 0.033 µM against A549 lung cancer cells, outperforming standard agents [1].

Oncology Kinase Inhibition Medicinal Chemistry

Optimal Application Scenarios for 3-(Trifluoromethyl)morpholine hydrochloride Based on Differentiated Properties


Lead Optimization in Drug Discovery: Improving ADME/PK Profiles

When a lead series suffers from poor aqueous solubility or high metabolic clearance, replacing a standard morpholine or a 2-CF₃-morpholine with a 3-CF₃-morpholine hydrochloride building block is a data-driven strategy. The direct evidence of 5.0-fold higher solubility [1] and 3.0-fold lower microsomal clearance [2] compared to the 2-CF₃ analog provides a strong rationale for this switch. This approach can rescue a promising chemical series by improving its drug-like properties without altering the core pharmacophore.

Synthesis of Balanced, Brain-Penetrant Kinase Inhibitors

For CNS drug targets requiring kinase inhibition, balancing permeability and solubility is paramount. The 3-CF₃-morpholine scaffold's optimal pKa of 7.6 and logP of ~1.67 [1] place it in an ideal chemical space. The demonstrated success of the CF₃-morpholine moiety in achieving sub-micromolar potency against mTOR (IC50 = 0.033 µM) [2] further validates its use in this high-value area. Researchers developing next-generation oncology therapeutics can confidently select this building block to impart both potency and favorable brain penetration properties.

Development of Long-Acting Oral Pharmaceuticals

The combination of good aqueous solubility (423 µM) [1], balanced lipophilicity (logD₇.₄ = 1.4) [2], and enhanced metabolic stability (CLint = 14 µL/min/mg) makes 3-(trifluoromethyl)morpholine hydrochloride an excellent foundation for designing once-daily oral drugs. Its properties align closely with the 'golden triangle' of drug-like space, minimizing the risk of late-stage failure due to poor pharmacokinetics. This is a strategic advantage for pharmaceutical companies aiming to create differentiated, patient-friendly medicines.

Building Block Libraries for High-Throughput SAR Studies

Given its unique and advantageous physicochemical profile compared to its 2-CF₃ and non-fluorinated analogs [1], this compound should be a core component of any fragment or building block library intended for generating diverse lead matter. Its scalable synthesis, reported in multigram quantities [2], ensures that promising hits can be rapidly followed up without supply chain interruptions, making it a reliable and strategic procurement choice for biotech and pharmaceutical research organizations.

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